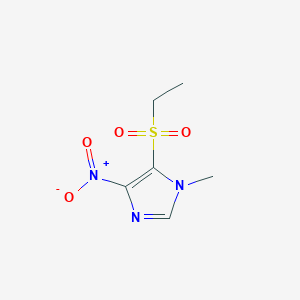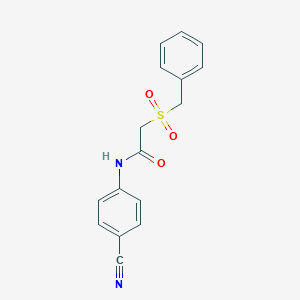
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl amides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mécanisme D'action
The exact mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. Additionally, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and repair. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its ability to exhibit a range of biological activities, making it a versatile compound for research purposes. Additionally, the synthesis method for 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been optimized to provide high yields, making it readily available for research. However, one of the limitations of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and its effects on various signaling pathways in the body. Furthermore, studies are needed to investigate the safety and efficacy of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide in animal models and human clinical trials. Overall, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is a promising compound for therapeutic applications, and further research is needed to fully understand its potential in the field of medicine.
Méthodes De Synthèse
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of benzylsulfonyl chloride with 4-cyanophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and acetyl chloride to yield the final product. This synthesis method has been optimized to provide high yields of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and has been used in several studies to produce the compound for research purposes.
Applications De Recherche Scientifique
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Several studies have investigated its anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been shown to have anti-tumor effects, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide |
|---|---|
Formule moléculaire |
C16H14N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-benzylsulfonyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c17-10-13-6-8-15(9-7-13)18-16(19)12-22(20,21)11-14-4-2-1-3-5-14/h1-9H,11-12H2,(H,18,19) |
Clé InChI |
MYTGOBKLWQXZFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



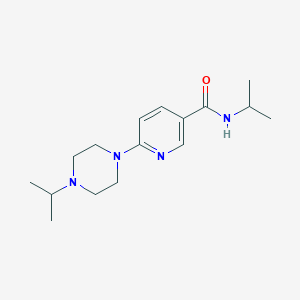
![5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215366.png)
![6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215367.png)
![2-[(2,4,5-Trichlorophenyl)thio]-3-pyridinamine](/img/structure/B215368.png)
![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)
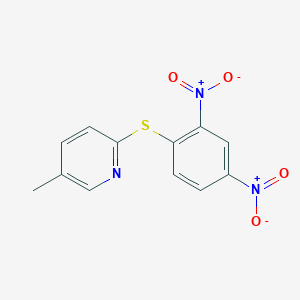
![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)
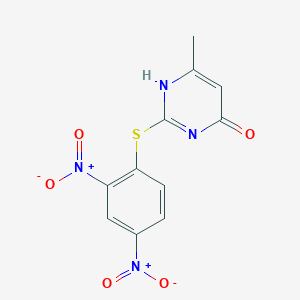
![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)
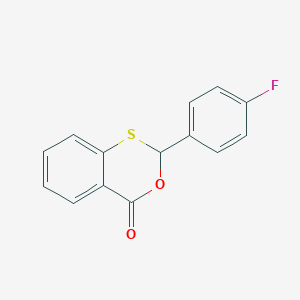
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)
